molecular formula C15H13NOS3 B6424473 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide CAS No. 2034253-43-3

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide

Cat. No. B6424473
CAS RN: 2034253-43-3
M. Wt: 319.5 g/mol
InChI Key: PBLFTYWXABHUKK-UHFFFAOYSA-N
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Description

Thiophene-2-carboxamide is a five-membered aromatic ring system with one sulfur atom . It’s an essential heterocyclic compound with a variety of properties and applications . Bithiophene is a type of thiophene-based compound that has been used in organic electronics due to its high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbital .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide involves a five-membered ring made up of one sulfur atom . The fused aromatic structures provide strong inter-chain interaction which can result in high charge mobility .


Chemical Reactions Analysis

Thiophene-based compounds, including bithiophene, have been used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene-based compounds generally have high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and a planar structure .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

Bithiophene and thienothiophene based polymers have been used for organic field-effect transistor applications . These polymers show band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV . They achieved hole mobilities of 0.035 and 0.008 cm^2 V^−1 s^−1 in top-contact/bottom-gate organic field-effect transistor devices .

Organic Semiconductors

Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors . They enhance intermolecular π-π interactions, thus facilitating intermolecular charge transport .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . They contribute to the development of efficient and durable OLEDs.

Corrosion Inhibitors

In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . They help protect metals and alloys from corrosion, extending their lifespan and maintaining their integrity.

Antiviral and Cytotoxic Agents

Thiophene-2-carboxaldehyde is used in the synthesis of unsaturated ketones, which serve as antiviral and cytotoxic agents . These compounds can inhibit the replication of viruses and kill cancer cells, making them valuable in medical research.

Anticancer Activity

Newly designed thiophene and thieno derivatives have shown anticancer activity against kinase enzymes . These compounds can inhibit the growth of cancer cells, offering potential therapeutic benefits.

Dye-Sensitized Solar Cells

Thiophene derivatives have wide applicability in D–A, D–π–A, D–π–D, and π-spacer systems for dye-sensitized solar cells . They contribute to the efficiency and stability of these solar cells.

Anion Transport and Binding

Thiophene derivatives have been used in anion transport and binding . They can facilitate the movement of anions across cell membranes and bind to anions, playing a crucial role in various biological processes.

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. For thiophene-2-carboxamide, it’s classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Sens. 1 .

Future Directions

Thiophene-based compounds, including bithiophene, are promising semiconducting materials and have attracted much attention in organic electronics, especially in polymer solar cells . They could be used as promising structures in the development of more potent pharmaceutical agents in the future .

properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS3/c17-15(14-2-1-8-19-14)16-7-5-12-3-4-13(20-12)11-6-9-18-10-11/h1-4,6,8-10H,5,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLFTYWXABHUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide

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